Diisobutylsilanediol

Description

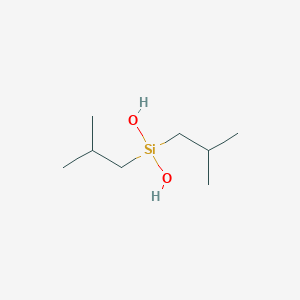

Structure

2D Structure

3D Structure

Properties

CAS No. |

18230-63-2 |

|---|---|

Molecular Formula |

C8H20O2Si |

Molecular Weight |

176.33 g/mol |

IUPAC Name |

dihydroxy-bis(2-methylpropyl)silane |

InChI |

InChI=1S/C8H20O2Si/c1-7(2)5-11(9,10)6-8(3)4/h7-10H,5-6H2,1-4H3 |

InChI Key |

UKSWSALBYQIBJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Si](CC(C)C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Diisobutylsilanediol

Established Synthetic Routes for Diisobutylsilanediol

The preparation of this compound typically involves the controlled hydrolysis of suitable organosilicon precursors. Two main classes of precursors are commonly considered: halosilanes and alkoxysilanes.

Halosilane Hydrolysis Pathways and Their Mechanistic Details

Halosilanes, such as diisobutylchlorosilane (B95712), serve as direct precursors to silanediols through hydrolysis. Diisobutylchlorosilane exhibits high hydrolytic sensitivity, reacting rapidly with moisture, water, and protic solvents gelest.comgelest.com. The general mechanism involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride leaving group and the formation of a silanol (B1196071) group (Si-OH). This process can be catalyzed by acids or bases acs.orgscribd.com.

The hydrolysis of a diisobutylchlorosilane precursor can proceed as follows: (CH₃)₂CHCH₂-SiCl₂(CH₂CH(CH₃)₂) + 2 H₂O → (CH₃)₂CHCH₂-Si(OH)₂(CH₂CH(CH₃)₂) + 2 HCl

This reaction can be influenced by pH. For instance, hydrolysis in the presence of sodium hydroxide (B78521) (NaOH) has been reported to yield this compound acs.org. The released hydrogen chloride (HCl) is a strong acid and a reactive byproduct that requires careful handling and neutralization, especially when considering environmental impact mdpi.com.

Alternative Precursor-Based Synthetic Approaches

Alkoxysilanes represent an alternative class of precursors for the synthesis of this compound, offering potentially milder reaction conditions and reduced environmental concerns compared to chlorosilanes. Diisobutyldiethoxysilane is identified as an intermediate for this compound and exhibits lower hydrolytic sensitivity, reacting more slowly with moisture and water gelest.comgelest.com.

The synthesis of this compound can also be viewed within the broader context of sol-gel chemistry, where this compound itself can participate in condensation reactions with other silane (B1218182) monomers. For example, the non-hydrolytic sol-gel process involves the condensation of compounds like 3-(methacryloxypropyl)-trimethoxysilane with this compound researchgate.netrsc.orgnih.govunimi.itopen.ac.uk. While this doesn't describe the direct synthesis of this compound, it highlights its role and the general reactivity of silanediols in forming siloxane networks.

Mechanistic Investigations of this compound Formation

Understanding the kinetics, thermodynamics, and catalytic influences is crucial for optimizing the synthesis of this compound and related organosilicon materials.

Kinetic and Thermodynamic Considerations in this compound Synthesis

The formation of this compound from its precursors involves hydrolysis and subsequent condensation of silanol intermediates. The kinetics of silanol condensation are influenced by factors such as reaction time, temperature, and the presence of catalysts. Studies investigating the condensation of silanes, such as in the reaction between 3-methacryloxypropyl-trimethoxysilane and this compound, show that the degree of condensation increases with reaction time researchgate.netresearchgate.net.

| Reaction Time (h) | Degree of Condensation (%) |

| Initial | ~53 |

| Early stages | ~73 |

| After 24 h | Saturated |

Thermodynamic considerations, such as the stability of siloxane bonds and the energy involved in hydrolysis and condensation, govern the feasibility and equilibrium of these reactions. While specific thermodynamic data for this compound formation are not extensively detailed in the provided literature, the formation of Si-O-Si bonds is generally an energetically favorable process, driven by the release of small molecules like water or alcohols.

Catalytic Systems and Their Influence on this compound Reaction Selectivity and Yield

In the condensation of silanes, an excessive amount of catalyst can sometimes lead to undesired side reactions, such as the degradation of functional groups present in the organosilicon precursor, thereby reducing selectivity and yield researchgate.net. For instance, in the context of hybrid material synthesis involving this compound, the catalyst amount in a non-hydrolytic sol-gel process was investigated, revealing that while increased catalyst concentration enhances the degree of condensation, high concentrations can lead to the cleavage of methacryl groups researchgate.net. This underscores the importance of optimizing catalytic conditions to achieve the desired product with high purity and yield.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influential in the synthesis of organosilicon compounds, including this compound. A primary objective is to minimize environmental impact by reducing or eliminating the use of hazardous substances and solvents, and by improving atom economy mdpi.comrsc.orgunimi.itmdpi.com.

The use of chlorosilanes, while effective, generates toxic hydrogen chloride as a byproduct, posing environmental and handling challenges mdpi.com. Consequently, there is a preference for employing chlorine-free synthetic routes, such as those starting from alkoxysilanes, which produce alcohols (e.g., methanol (B129727) or ethanol) as byproducts, generally considered less hazardous mdpi.com. Furthermore, research explores solvent-free or water-based reaction media and the development of catalyst-free processes or the use of reusable catalysts, such as ammonia, to align with green chemistry objectives rsc.orgmdpi.com. These approaches aim to create more sustainable and environmentally benign synthetic pathways for organosilicon materials.

Compound Names

this compound

Diisobutylchlorosilane

Diisobutyldiethoxysilane

3-(methacryloxypropyl)-trimethoxysilane (MPTS)

Advanced Spectroscopic Characterization of Diisobutylsilanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure and connectivity of organic and organometallic compounds. For diisobutylsilanediol, ¹H, ¹³C, and ²⁹Si NMR provide complementary information about its molecular framework and the silicon center.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy offers insights into the hydrogen atoms within the molecule, revealing the characteristic signals of the isobutyl groups and the silanol (B1196071) (Si-OH) proton. The isobutyl group, –CH₂–CH(CH₃)₂, typically exhibits distinct signals for each type of proton:

The methyl protons (-CH₃) usually appear as a doublet.

The methylene (B1212753) protons (-CH₂-) adjacent to silicon show a more complex splitting pattern, often a multiplet.

The methine proton (-CH-) also appears as a multiplet.

The silanol proton (Si-OH) signal is typically observed as a broad singlet, and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It can range from approximately 2 to 5 ppm, or even broader and more shielded in certain conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule will resonate at a characteristic chemical shift. The quaternary carbon directly attached to silicon, the methylene carbon, the methine carbon, and the methyl carbons of the isobutyl groups will each give rise to a distinct signal, allowing for precise identification of the carbon framework.

Table 3.1.1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Illustrative)

| Nucleus | Proton/Carbon Type | Typical Chemical Shift (ppm) | Notes |

| ¹H | Si-OH | 2.0 – 5.0 (broad singlet) | Highly dependent on concentration, solvent, and H-bonding. |

| ¹H | -CH₂- (adjacent to Si) | 0.5 – 1.0 | Multiplet, influenced by adjacent Si and CH groups. |

| ¹H | -CH(CH₃)₂ (methine) | 0.8 – 1.5 | Multiplet, influenced by adjacent CH₂ and CH₃ groups. |

| ¹H | -CH₃ (methyl) | 0.8 – 1.0 | Typically a doublet, influenced by the methine proton. |

| ¹³C | C bonded to Si (quaternary) | ~0.0 – 0.5 | Direct attachment to silicon often results in shielded ¹³C shifts. |

| ¹³C | -CH₂- (methylene) | 1.0 – 2.0 | |

| ¹³C | -CH(CH₃)₂ (methine) | 1.5 – 2.5 | |

| ¹³C | -CH₃ (methyl) | 1.0 – 1.5 |

Note: These values are representative for similar organosilicon compounds and silanols, as specific experimental data for this compound may vary.

Silicon-29 (²⁹Si) NMR Spectroscopy for Siloxane Connectivity and Condensation Monitoring

Silicon-29 (²⁹Si) NMR spectroscopy is particularly powerful for characterizing silicon-containing compounds, providing direct information about the silicon atom's chemical environment and its bonding. For this compound, ²⁹Si NMR is critical for identifying the presence of Si-OH groups and monitoring the formation of siloxane (Si-O-Si) linkages during condensation reactions.

In this compound, the silicon atom is bonded to two isobutyl groups and two hydroxyl groups, representing a R₂Si(OH)₂ moiety. The ²⁹Si chemical shift for such a species is typically found in a more shielded region compared to more condensed siloxanes. As condensation occurs, the hydroxyl groups are replaced by siloxane bonds, leading to changes in the ²⁹Si chemical shift. For instance, a silanol (Si-OH) environment is generally more shielded than a siloxane (Si-O-Si) environment. Monitoring the progression of condensation can be achieved by observing the decrease in the signal corresponding to the this compound precursor and the simultaneous appearance and growth of signals associated with oligo- or polymeric siloxanes.

Table 3.1.2: Typical ²⁹Si NMR Chemical Shifts for Silanols and Siloxanes (Illustrative)

| Silicon Environment Example | General Formula | Typical Chemical Shift (ppm) | Notes |

| Dialkylsilanediol | R₂Si(OH)₂ | -30 to -50 | Shielded due to hydroxyl groups; specific shift depends on the alkyl groups. |

| Monocondensed Siloxane | R₂Si(OH)(OSi) | -40 to -60 | Intermediate stage of condensation. |

| Dicondensed Siloxane | R₂Si(OSi)₂ | -50 to -70 | Common in linear siloxane chains. |

| Trifunctional Silanol | RSi(OH)₃ | ~ -44 | Example from literature for comparison. |

| Trifunctional Siloxane | RSi(OSi)₃ (T³) | ~ -68 | Example from literature for comparison. |

Note: Specific chemical shifts for this compound and its condensation products would be determined experimentally. The values provided are indicative based on general trends in organosilicon chemistry.

Advanced NMR Techniques for Solution and Solid-State Analysis

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) and solid-state NMR (e.g., Magic Angle Spinning - MAS, Cross-Polarization - CP), offer enhanced structural elucidation capabilities.

2D NMR: Techniques like ¹H-¹H COSY (Correlation Spectroscopy) can confirm proton-proton couplings within the isobutyl groups, while ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish direct and long-range correlations between protons and carbons, respectively. These are invaluable for unambiguously assigning all signals and confirming the connectivity of the isobutyl chains to the silicon atom.

Solid-State NMR: For solid samples or materials where this compound is incorporated, solid-state NMR techniques are essential. MAS NMR provides high-resolution spectra for solid materials by averaging out anisotropic interactions. CP-MAS allows for efficient polarization transfer from abundant nuclei (like ¹H) to less abundant ones (like ²⁹Si), significantly improving sensitivity and providing insights into the local environment and interactions of the silicon atoms. Solid-state NMR is particularly useful for studying the structure of condensed siloxane networks or materials where this compound is immobilized.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, which are directly related to their functional groups and molecular structure. These techniques are highly sensitive to the presence of specific bonds and can distinguish between different chemical environments.

Characterization of Functional Groups via IR Spectroscopy

IR spectroscopy is widely employed to identify the functional groups present in this compound. The characteristic absorption bands provide a molecular fingerprint.

O-H and Si-OH Stretching: The presence of hydroxyl groups is indicated by stretching vibrations. Isolated Si-OH groups typically show a sharp absorption band around 3750 cm⁻¹ gelest.comresearchgate.netlibretexts.orglibretexts.org. Hydrogen-bonded Si-OH groups, or the O-H stretch of any residual silanol groups in condensed structures, would appear as a broader band at lower frequencies, often in the 3200-3500 cm⁻¹ range gelest.comlibretexts.orglibretexts.org.

C-H Stretching: The isobutyl groups exhibit characteristic C-H stretching vibrations in the region of 2850-3000 cm⁻¹ gelest.comresearchgate.netlibretexts.orglibretexts.orghoriba.com.

Si-C Stretching: The vibrations associated with the silicon-carbon bond are typically found in the fingerprint region, often between 700-800 cm⁻¹ gelest.comresearchgate.nethoriba.commdpi.com.

Si-O-Si Stretching: The siloxane linkage (Si-O-Si), which forms during condensation, displays strong absorption bands in the 1000-1100 cm⁻¹ region, often broad and indicative of the network structure horiba.commdpi.comscispace.comresearchgate.netvscht.cz.

Table 3.2.1: Characteristic IR Absorption Frequencies for this compound (Illustrative)

| Functional Group/Bond | Vibration Type | Typical Absorption Frequency (cm⁻¹) | Notes |

| Si-OH | Stretching | 3750 (isolated) | Broadened/shifted if hydrogen-bonded. |

| O-H (from Si-OH) | Stretching | 3200 – 3500 | Hydrogen-bonded silanol. |

| C-H (isobutyl) | Stretching | 2850 – 3000 | Aliphatic C-H stretching. |

| Si-O-Si | Stretching | 1000 – 1100 | Characteristic of siloxane backbone. |

| Si-C (isobutyl) | Stretching | 700 – 800 | Indicates the presence of alkyl groups on Si. |

| C-H (isobutyl) | Bending | 1350 – 1470 | Methyl and methylene bending modes. |

Note: These are general ranges for organosilicon compounds; specific assignments for this compound would require experimental verification.

Raman Spectroscopy for Molecular Vibrational Modes and Structural Information

Raman spectroscopy provides complementary vibrational information, often highlighting modes that are weak or inactive in IR spectroscopy, particularly those involving symmetric vibrations or changes in polarizability renishaw.comksu.edu.sadoitpoms.ac.uk. For this compound, Raman spectra can confirm the presence of the isobutyl groups and the siloxane backbone.

Key vibrational modes detectable by Raman spectroscopy include:

C-H stretching and bending: Similar to IR, these modes associated with the isobutyl groups are observable.

Si-C stretching: These vibrations are also Raman-active and contribute to the fingerprint region of the spectrum.

Si-O-Si stretching and bending: The siloxane network's vibrational modes are well-characterized by Raman spectroscopy, providing insights into the degree of polymerization and structural arrangement.

Raman spectroscopy is particularly useful for studying the structural integrity of siloxane networks and can be sensitive to subtle changes in bonding and molecular conformation, offering a detailed view of the molecule's vibrational landscape acs.orgramanlife.comnih.govresearchgate.net.

Table 3.2.2: Characteristic Raman Shifts for this compound (Illustrative)

| Molecular Feature | Vibration Type | Typical Raman Shift (cm⁻¹) | Notes |

| C-H (isobutyl) | Stretching | 2850 – 3000 | Similar to IR, but intensity may differ. |

| Si-C (isobutyl) | Stretching | 700 – 800 | Sensitive to the Si-C bond. |

| Si-O-Si | Stretching | 1000 – 1100 | Characteristic of siloxane backbone. |

Note: Raman spectral data for this compound is less commonly reported than IR; these values are based on general organosilicon compound analysis.

Compound List

this compound

Vinyltrichlorosilane

Trichlorosilane

Polydimethylsiloxane (PDMS)

3-methacryloxypropyl-trimethoxysilane (MPTS)

Methyltriethoxysilane (MTES)

Tetramethylorthosilicate (TMOS)

Silsesquioxanes

Polysilsesquioxane

Silanes

Silanols

Siloxanes

Theoretical and Computational Chemistry Approaches for Diisobutylsilanediol Systems

Quantum Chemical Calculations on Diisobutylsilanediol Molecular Conformations

Quantum chemical calculations are fundamental for determining the precise three-dimensional structures and energy profiles of molecules like this compound. These calculations provide a detailed understanding of how the molecule can arrange itself in space and the relative stability of these arrangements.

Studies employing quantum chemical methods have focused on identifying the various possible spatial arrangements, or rotamers, of this compound. By systematically exploring the potential energy surface, researchers can pinpoint the specific conformations that represent local or global energy minima. For instance, investigations into hydrogen-bonded dimers of silanediols have revealed a complex conformational landscape, with a significant number of structures identified as energy minima researchgate.net. Specifically, for dimeric structures, five distinct conformers have been identified as energy minima researchgate.net.

Density Functional Theory (DFT) Applications in Hydrogen Bonding Analysis

Density Functional Theory (DFT) is a powerful computational tool widely used to study intermolecular interactions, particularly hydrogen bonding, which plays a significant role in the self-assembly and structural organization of molecules like silanediols.

DFT calculations have been instrumental in characterizing the hydrogen-bonded structures of silanediols, including dimers and tetramers researchgate.netuj.edu.pl. For tetrameric silanediols, DFT methods, such as the B3LYP functional, have predicted the existence of a cage-like (S4) structure. This specific tetrameric arrangement is notable for its potential role as a structural unit in the discotic liquid crystal phase observed for this compound researchgate.net. In addition to this cage-like structure, conventional tetrameric arrangements that form experimentally observed chains have also been identified, alongside multiple dimeric structures, all corresponding to energy minima on the potential energy surface researchgate.net.

Quantifying the strength of hydrogen bonds and other intermolecular forces is a key application of DFT. For this compound, studies have calculated complexation enthalpies for its various aggregated forms. The predicted cage-like (S4) tetrameric structure of silanediols exhibits a high complexation enthalpy, reported to be 32 kcal/mol researchgate.net. Furthermore, DFT calculations have indicated a reduction in the SiO ↔ H energy by over 40 meV in silanediol (B1258837) dimers and tetramers, reflecting the stabilization provided by hydrogen bonding researchgate.net.

Table 1: Identified Structures and Energetic Properties of Silanediol Aggregates

| Structure Type | Number of Identified Structures | Key Features / Energy Minima | Complexation Enthalpy |

| Dimeric | 5 | Identified as energy minima | N/A |

| H-bonded Dimeric | 36 | Complex conformational landscape | N/A |

| Tetrameric | Conventional chain-forming | Observed experimentally | N/A |

| Tetrameric | Cage-like (S4) | Predicted by B3LYP, potential liquid crystal unit | 32 kcal/mol |

Computational Modeling of Silanol (B1196071) Reactivity and Reaction Pathways

Understanding the reactivity of silanols, such as this compound, is fundamental to predicting their behavior in various chemical environments and processes. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for elucidating reaction mechanisms, identifying transition states, and quantifying energy barriers associated with silanol transformations. While specific computational studies focusing solely on the detailed reactivity pathways of this compound may be limited in the readily available literature, general principles derived from studies on silanols and related organosilicon compounds provide a robust framework for understanding its potential reactivity.

One of the primary reaction pathways for silanols is condensation, often referred to as dehydration, where two silanol groups react to form a siloxane bond (Si-O-Si) and release a molecule of water. This process is critical in the formation of silicone polymers and can be influenced by factors such as pH, temperature, and the presence of catalysts. Computational modeling can precisely map these condensation pathways, revealing the energetics of intermediate species and transition states. For instance, studies on silanol participation in catalytic processes have employed DFT with functionals like M06-2X and basis sets such as 6-311G(d,p) to investigate reaction mechanisms and energetic profiles msstate.eduresearchgate.net. These investigations aim to understand how silanol groups interact with other molecules or catalytic sites, providing insights into their role in facilitating reactions like proton transfer or hydride shifts msstate.edu.

The influence of the isobutyl substituents on the silicon atom in this compound is also a key aspect that computational modeling can explore. These alkyl groups can affect the electronic distribution around the silicon center and introduce steric hindrance, thereby modulating the reactivity and preferred reaction pathways compared to simpler silanols. Computational studies can quantify these effects by calculating activation energies for different reaction steps, identifying preferred conformations, and analyzing the nature of transition states.

Illustrative Computational Findings on Silanol Group Participation

While direct computational data on the condensation reaction pathways of this compound is not extensively detailed in the provided literature, studies on the general participation of silanol groups in chemical reactions offer insights into the types of analyses performed. For example, research has compared the energetic favorability of different modes of silanol interaction, such as direct participation versus bidentate binding, in facilitating proton transfer. These comparative energetics highlight the quantitative information that computational chemistry can provide regarding the role of silanol functionalities in reaction mechanisms.

| Feature / Interaction Mode | Computational Insight | Reference |

| Silanol Participation in Proton Transfer | Direct participation of a silanol group in proton transfer is found to be significantly more probable compared to a bidentate binding mode. | msstate.edu |

| Product Stability (Relative) | In cases where direct silanol participation occurs, the resulting product configuration is approximately 9 kcal/mol more stable than configurations arising from a bidentate binding mode. This indicates a substantial energetic preference for direct involvement of the silanol group in stabilizing reaction intermediates or products. | msstate.edu |

| Computational Methodologies | Density Functional Theory (DFT) with advanced functionals (e.g., M06-2X) and basis sets (e.g., 6-311G(d,p)) are employed to probe interaction energies, orbital behaviors, and reaction pathways. | msstate.eduresearchgate.net |

| Reaction Pathway Analysis | Computational studies identify transition states and map energy profiles for reactions involving silanols, allowing for the determination of activation barriers. | acs.orgmdpi.com |

| Influence of Substituents on Reactivity | Computational models can assess how substituents (like isobutyl groups) influence the electronic and steric environment around the silicon atom, thereby affecting reaction rates and selectivity. | mdpi.com |

These computational approaches are crucial for a fundamental understanding of how this compound might behave in complex chemical systems, enabling the prediction and rational design of processes involving this compound.

Compound Names Mentioned:

this compound

Supramolecular Chemistry and Self Assembly of Diisobutylsilanediol

Hydrogen Bonding Motifs and Networks in Diisobutylsilanediol Systems

The cornerstone of this compound's supramolecular chemistry is the hydrogen bonding capability of its two silanol (B1196071) (-Si-OH) groups. These groups act as both hydrogen bond donors and acceptors, facilitating the formation of robust intermolecular connections that drive the self-assembly process.

The fundamental building block of the supramolecular structures of this compound is a hydrogen-bonded dimer. In this arrangement, two this compound molecules associate through the formation of a cyclic, eight-membered ring involving the four hydroxyl groups. This head-to-tail arrangement is a common motif in organosilanediols. While direct crystallographic data for this compound is not extensively detailed in the literature, the crystal structure of the closely related di-t-butylsilanediol provides significant insight. In di-t-butylsilanediol, the hydrogen-bonded dimers are characterized by a chair conformation of the six-membered rings formed by the silicon, oxygen, and hydrogen atoms, with adjacent chairs being inverted relative to one another.

Further aggregation beyond the dimer can lead to the formation of tetramers and higher-order structures. These larger assemblies are also held together by a network of hydrogen bonds, extending the primary dimer motif. The specific geometry and stability of these oligomers are influenced by factors such as solvent and temperature.

| Parameter | Description |

| Primary Motif | Cyclic hydrogen-bonded dimer |

| Key Interaction | O-H···O hydrogen bonds |

| Resulting Structure | Eight-membered ring involving two Si atoms and four O-H groups |

| Analogous Structure | Di-t-butylsilanediol crystal structure shows similar dimer formation |

The self-assembly of this compound extends beyond discrete dimers and tetramers to form extensive one-dimensional supramolecular networks. It has been postulated that the hydrogen-bonded dimers of this compound can further link together through additional hydrogen bonding, creating distorted ladder-like chains. This type of structure is thought to be responsible for its ability to form a liquid crystal phase upon heating. The isobutyl groups, being bulky and non-polar, likely play a significant role in directing this self-assembly and in the packing of the resulting supramolecular chains.

The formation of these extended networks is a key feature of this compound's behavior, leading to the anisotropic properties observed in its mesophase. The strength and directionality of the hydrogen bonds provide the necessary coherence for the formation of these ordered, yet dynamic, supramolecular structures.

Supramolecular Polymerization Pathways Mediated by this compound

The self-assembly of this compound into extended chains can be described as a form of supramolecular polymerization. In this context, the this compound monomers first form dimers, which then act as the repeating units in a chain-growth-like process. This polymerization is non-covalent, relying on the reversible formation of hydrogen bonds.

The pathway can be envisioned as follows:

Initiation: Two this compound molecules form a stable hydrogen-bonded dimer.

Propagation: These dimers then associate with other dimers in a linear fashion, driven by further intermolecular hydrogen bonding. This leads to the formation of one-dimensional chains or "ribbons."

Termination: The growth of these supramolecular polymers is limited by factors such as concentration, temperature, and steric hindrance from the isobutyl groups.

This type of supramolecular polymerization is a dynamic process, with the chains constantly forming and breaking. This dynamic nature is a hallmark of supramolecular polymers and is essential for the liquid crystalline behavior of this compound.

This compound as a Component in Liquid Crystalline Systems

The formation of extended, ordered supramolecular chains through hydrogen bonding imparts liquid crystalline properties to this compound. The resulting mesophase is a state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.

Upon heating, solid this compound transitions into a viscous, birefringent liquid crystalline phase before becoming an isotropic liquid at a higher temperature. This thermotropic liquid crystalline behavior is a direct consequence of the persistence of the ordered supramolecular structures in the melt. The mesophase of this compound has been classified as a discotic nematic (ND) or a columnar phase. In this model, the hydrogen-bonded dimers act as the disc-like mesogenic units, which then stack to form columns. These columns, in turn, arrange themselves in a nematic-like fashion, with long-range orientational order but no long-range positional order.

The stability and temperature range of the mesophase are dependent on the strength of the hydrogen bonds and the packing efficiency of the supramolecular columns.

| Property | Description |

| Mesophase Type | Discotic Nematic (ND) / Columnar |

| Mesogenic Unit | Hydrogen-bonded dimer of this compound |

| Driving Force for Mesophase Formation | Supramolecular polymerization into columnar structures |

| Structural Organization | Orientational order of supramolecular columns |

The liquid crystalline phase of this compound exhibits characteristic optical textures when viewed under a polarized light microscope. These textures arise from the anisotropic nature of the material and the presence of defects in the alignment of the supramolecular columns. The observation of these textures was instrumental in the initial identification of this compound as a discotic liquid crystal.

The specific textures observed can provide information about the symmetry of the mesophase and the nature of the molecular arrangement. While detailed descriptions of the specific textures of this compound are not extensively documented, they are generally consistent with those observed for other discotic nematic phases, which often exhibit schlieren or threaded textures. Macroscopically, the mesophase is a viscous fluid, and its rheological properties are influenced by the alignment of the supramolecular polymer chains.

Host-Guest Interactions and Supramolecular Complex Formation

The capacity of this compound to engage in host-guest interactions is rooted in the fundamental principles of supramolecular chemistry, where non-covalent interactions drive the formation of larger, organized structures. The key to this behavior lies in the molecule's dual nature: it possesses both hydrogen-bond-donating hydroxyl groups and bulky, hydrophobic isobutyl groups. This combination allows for a range of interactions that can lead to the formation of complex supramolecular assemblies.

A significant aspect of this compound's supramolecular chemistry is its propensity for self-assembly through hydrogen bonding. This is analogous to the behavior observed in its structural relative, di-tert-butylsilanediol. The crystal structure of di-tert-butylsilanediol reveals the formation of hydrogen-bonded dimers, which are subsequently linked by further hydrogen bonding into distorted ladder-like chains. capes.gov.br This type of structure was previously proposed for solid this compound to account for its ability to form a liquid crystal phase upon heating. capes.gov.br The six-membered rings of the dimers adopt a chair conformation, with adjacent chairs inverted relative to one another. capes.gov.br

While specific host-guest complexes involving this compound and distinct guest molecules are not extensively documented in the literature, the known behavior of silanediols as a class allows for informed predictions about its potential interactions. Silanediols are recognized for their ability to act as anion receptors, binding anionic guests through hydrogen bonding interactions. This suggests that this compound could form complexes with various anions, with the hydroxyl groups acting as the primary binding sites.

The formation of supramolecular complexes is not limited to self-assembly or anion binding. The presence of the hydrophobic isobutyl groups could facilitate the encapsulation of nonpolar guest molecules within a larger supramolecular structure formed by multiple this compound units. Such structures would be stabilized by a combination of hydrogen bonds between the silanediol (B1258837) moieties and van der Waals interactions between the alkyl groups and the guest.

The table below summarizes the crystallographic data for di-tert-butylsilanediol, which serves as a model for the supramolecular assembly of this compound. capes.gov.br

Table 1. Crystallographic Data for Di-tert-butylsilanediol

| Parameter | Value |

|---|---|

| Formula | C8H20O2Si |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.321(2) |

| b (Å) | 11.001(2) |

| c (Å) | 10.871(2) |

| β (°) | 108.08(2) |

The potential for this compound to form host-guest complexes with a variety of molecules is significant, driven by its capacity for hydrogen bonding and hydrophobic interactions. The table below outlines the types of interactions and potential guest molecules for silanediols in general, which can be extrapolated to this compound.

Table 2. Potential Host-Guest Interactions of this compound

| Interaction Type | Potential Guest Molecules | Resulting Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Other this compound molecules | Self-assembled chains and networks |

| Hydrogen Bonding | Anions (e.g., Cl-, Br-, Acetate) | Anion-silanediol complexes |

| Hydrophobic Interactions | Small organic molecules (e.g., alkanes, aromatics) | Encapsulation complexes |

Further research into the specific host-guest chemistry of this compound is needed to fully elucidate the range and nature of the supramolecular complexes it can form. However, based on the established principles of silanediol chemistry and the structural analogy to di-tert-butylsilanediol, it is evident that this compound is a versatile building block for the construction of complex supramolecular architectures.

Reactivity and Reaction Pathways of Diisobutylsilanediol Silanol Groups

Condensation Reactions of Diisobutylsilanediol

Condensation reactions are fundamental to the formation of siloxane (Si-O-Si) bonds, leading to the creation of linear, branched, or cyclic siloxane structures. This compound can participate in both self-condensation and co-condensation reactions.

Homocondensation involves the reaction of two silanol (B1196071) groups, either from the same molecule or different molecules, to form a siloxane bond and eliminate a small molecule, typically water. For a silanediol (B1258837) like DIBSD, this process can lead to the formation of oligomeric or polymeric siloxanes, where the repeating unit contains the diisobutylsiloxy moiety.

R₂Si(OH)₂ + R₂Si(OH)₂ → R₂Si(OH)–O–Si(OH)R₂ + H₂O R₂Si(OH)–O–Si(OH)R₂ → R₂Si(OH)–O–Si(R₂)O–Si(OH)R₂ + H₂O (and so on)

While direct homocondensation of DIBSD to form purely linear polysiloxanes is possible, it is often studied in conjunction with other silane (B1218182) precursors in hybrid material synthesis. The silanol group's ability to act as both a proton donor and acceptor facilitates hydrogen bonding between molecules, which can influence the rate and mechanism of polycondensation buffalo.edu.

This compound readily participates in heterocondensation reactions with other silicon-containing compounds, particularly those with hydrolyzable groups like alkoxysilanes. A common example involves the reaction with 3-(methacryloxypropyl)-trimethoxysilane (MPTS) in a non-hydrolytic sol-gel process. In this scenario, the silanol groups of DIBSD react with the methoxy (B1213986) groups of MPTS, forming Si-O-Si bonds and releasing methanol (B129727) as a byproduct sol-gel.netresearchgate.netresearchgate.net.

(C₄H₉)₂Si(OH)₂ + (CH₃O)₃Si(CH₂)₃O₂CCH=C(CH₃)₂ → (C₄H₉)₂Si(OH)–O–Si(OCH₃)₂–(CH₂)₃O₂CCH=C(CH₃)₂ + CH₃OH

This heterocondensation is crucial for creating inorganic-organic hybrid materials, where the diisobutylsiloxy units are incorporated into a siloxane network alongside organic functionalities from other precursors. The extent of condensation can be monitored by techniques such as ²⁹Si NMR and ¹H NMR, which track the formation of siloxane bonds and the consumption of reactive groups sol-gel.netresearchgate.netresearchgate.net.

The rate and efficiency of silanol condensation reactions are significantly influenced by catalysts. In non-hydrolytic sol-gel processes involving DIBSD and alkoxysilanes, catalysts like barium hydroxide (B78521) monohydrate (Ba(OH)₂) are employed to promote the condensation reaction sol-gel.net. The amount of catalyst is a critical parameter; while it enhances the degree of condensation, an excessive amount can lead to undesirable side reactions, such as the degradation of organic functional groups present in co-reactants like MPTS sol-gel.netresearchgate.netresearchgate.net.

Table 1: Condensation Reaction Parameters and Outcomes (MPTS + DIBSD)

| Reaction Time (h) | Catalyst Amount (mol/Si) | Degree of Condensation (%) | Refractive Index (nD) |

| 0 | 0.00125 | ~53 | ~1.43 |

| 24 | 0.00125 | ~73 | ~1.44 |

| 96 | 0.00125 | ~79 | ~1.4584 |

| 24 | 0.005 | ~84 | (data not specified) |

Note: Data are indicative and derived from studies on MPTS and DIBSD condensation sol-gel.netresearchgate.netresearchgate.net. The degree of condensation generally increases with reaction time and catalyst amount, up to a point where catalyst can cause degradation.

Furthermore, silanol groups themselves can exhibit catalytic activity. Their ability to form hydrogen bonds can pre-organize molecules, facilitating the condensation process buffalo.edu. This self-catalytic or co-catalytic behavior is an inherent property of silanol-rich systems.

Acid-Base Properties and Acidity of Silanol Groups in this compound

Silanol groups are weakly acidic, a characteristic that distinguishes them from alcoholic hydroxyl groups. This acidity arises from the electronegativity of silicon and the ability of the silicon atom to stabilize a negative charge on the adjacent oxygen atom in the siloxide conjugate base wikipedia.org. The acidity of silanols is generally greater than that of alcohols. For instance, triethylsilanol (B1199358) has an estimated pKa of 13.6, compared to approximately 19 for tert-butyl alcohol wikipedia.org.

While specific pKa values for this compound in isolation are not extensively detailed in the provided search results, studies on silanol groups in various contexts reveal their acidic nature. For example, silanol groups on silica (B1680970) surfaces have reported pKa values ranging from 5.6 to 8.5, depending on their configuration (e.g., out-of-plane vs. in-plane) figshare.com. Geminal silanol groups, where two Si-OH groups are attached to the same silicon atom, can exhibit different acidities compared to isolated or vicinal silanols capes.gov.brsepscience.com. The presence of bulky alkyl groups, such as the isobutyl groups in DIBSD, can influence the electronic and steric environment around the silanol groups, potentially affecting their acidity and hydrogen-bonding capabilities. This compound is known to form columnar structures through hydrogen bonding between silanol groups, indicating significant intermolecular interactions tandfonline.com.

Table 2: Silanol Acidity Comparison

| Silanol Context/Type | pKa Estimate | Notes on Acidity |

| Triethylsilanol (general silanol) | ~13.6 | More acidic than corresponding alcohols. |

| Tert-butyl alcohol | ~19 | Less acidic than silanols. |

| Silanols on Quartz (out-of-plane) | 5.6 | Strong acidic character, forms strong hydrogen bonds with water. |

| Silanols on Quartz (in-plane) | 8.5 | Weaker acidic character, forms weak hydrogen bonds with water. |

| Geminal silanols in silsesquioxanes | 4-6 | Among the lowest known for silsesquioxanes, suggesting relatively low acidity compared to some other silanol types. |

Note: Specific pKa values for this compound itself are not directly provided. The data above illustrates the general acidity trends of silanol groups.

Interactions with Inorganic Surfaces and Filler Materials

The silanol groups of DIBSD, and silanes in general, are crucial for their ability to modify the properties of inorganic surfaces and filler materials. This interaction typically involves the formation of covalent bonds between the silicon atom and the surface hydroxyl groups.

Organofunctional silanes, including silanediols or their precursors, react with hydroxyl-bearing inorganic surfaces (e.g., glass, silica, metal oxides) through a process known as silylation. This reaction involves the displacement of a leaving group from the silicon atom by a surface hydroxyl group, forming a stable siloxane (Si-O-Surface) linkage gelest.comgelest.com. This process can occur directly under dry conditions or via a silanol intermediate in the presence of water.

The general reactivity of hydroxylated surfaces with organofunctional silanes is dependent on the nature of the leaving group attached to silicon, following an order of decreasing reactivity:

Table 3: Reactivity of Silanes with Hydroxylated Surfaces

| Leaving Group | Relative Reactivity |

| -NR₂ | Highest |

| -Cl | High |

| -NH-Si | Moderate |

| -O₂CCH₃ | Moderate |

| -OCH₃ | Lower |

| -OCH₂CH₃ | Lowest |

Note: This order reflects the general trend for organofunctional silanes reacting with surface hydroxyls gelest.comgelest.com.

The formation of the Si-O-Surface bond is driven by the thermodynamic stability of this linkage. By covalently attaching silane molecules to the surface, properties such as surface energy, wettability, and adhesion can be significantly altered. For instance, silanes with hydrophobic organic substituents, like the isobutyl groups in DIBSD, can render inorganic surfaces hydrophobic gelest.comgelest.comscribd.comcymitquimica.com. This compound itself has been noted as an intermediate used in polyolefin polymerization, suggesting its role in modifying catalyst supports or influencing interfacial properties in such processes gelest.comgelest.comscribd.comcymitquimica.com. The bulky isobutyl groups contribute to the hydrophobic character of the resulting silylated surface.

Compound Name Table:

this compound (DIBSD)

3-(methacryloxypropyl)-trimethoxysilane (MPTS)

Methanol

Barium hydroxide monohydrate

Silanes

Silanols

Siloxides

Silanolates

Polysiloxanes

Silsesquioxanes

Trimethylsilanol

Trimethylsilyl groups

Organosilanes

Organosilanols

Silicates

Organochlorosilanes

Silyl halides

Alkoxysilanes

Aminosilanes

Chlorosilanes

Fluorosilanes

Silyl acetates

Hydrosilanes

Organostannoxanes

Diphenylsilane diol

Diphenylsiloxanols

Tert-butyldi-silanediol

Tert-butyl-digermane diol

Phenylacetic acid

Tris(4-fluorophenyl)silane

Tris(4-methoxyphenyl)silane

Triarylsilanols

Tris(p-haloaryl)silanols

Diisobutyldimethoxysilane

Hexamethyldisilazane (HMDS)

Polymerization Chemistry and Materials Science Applications of Diisobutylsilanediol

Diisobutylsilanediol as a Monomer and Comonomer in Organosilicon Polymer Synthesis

This compound serves as a valuable precursor in the synthesis of organosilicon polymers, notably polysiloxanes and oligosiloxanes. Its bifunctional nature, with two hydroxyl groups attached to a silicon atom, enables it to participate in polymerization reactions.

Formation of Polysiloxanes and Oligosiloxanes from this compound

DIBSD can be utilized as a monomer or comonomer in the preparation of polysiloxane resins through hydrolysis and condensation reactions. googleapis.com A prominent application involves its use in condensation reactions with other organosilicon precursors, such as 3-methacryloxypropyl-trimethoxysilane (MPTS). This reaction, typically carried out in a non-hydrolytic sol-gel process, leads to the formation of methacryl oligosiloxanes. researchgate.net, sol-gel.net, mdpi.com, researchgate.net, sol-gel.net, rsc.org, nih.gov, mdpi.com, dntb.gov.ua

In this process, the methoxy (B1213986) groups of MPTS condense with the diol groups of DIBSD, yielding methanol (B129727) as a byproduct and forming siloxane (Si-O-Si) bonds. sol-gel.net The degree of condensation, which dictates the extent of siloxane network formation, is influenced by reaction parameters such as reaction time and catalyst concentration. researchgate.net, sol-gel.net, researchgate.net Research indicates that increasing the reaction time and catalyst amount generally leads to a higher degree of condensation. researchgate.net, sol-gel.net, researchgate.net However, excessive catalyst concentrations can potentially degrade functional groups, such as the methacryl group, necessitating careful optimization of reaction conditions. researchgate.net, sol-gel.net

Non-Hydrolytic Sol-Gel Processes Incorporating this compound

The non-hydrolytic sol-gel process offers a distinct advantage for synthesizing inorganic-organic hybrid materials, and DIBSD is a key precursor in these methods. sol-gel.net This approach circumvents issues associated with water use in traditional hydrolytic sol-gel processes, such as premature phase separation. sol-gel.net By reacting DIBSD with precursors like MPTS, researchers can create methacryl oligosiloxanes and other inorganic-organic hybrid materials. researchgate.net, sol-gel.net, dntb.gov.ua, researchgate.net

The condensation reaction between DIBSD and MPTS in a non-hydrolytic environment results in the formation of condensed oligosiloxanes. researchgate.net, sol-gel.net The efficiency and outcome of this reaction are sensitive to reaction time and catalyst loading. researchgate.net, sol-gel.net For instance, studies have shown that the degree of condensation increases with reaction time, reaching a plateau after approximately 24 hours, and is also dependent on the catalyst amount. researchgate.net, sol-gel.net, researchgate.net Optimization of these parameters is crucial to achieve stable and reliable methacryl oligosiloxane hybrid materials. researchgate.net, sol-gel.net

Integration into Inorganic-Organic Hybrid Materials

This compound is instrumental in the creation of inorganic-organic hybrid materials, which are defined as intimate mixtures of inorganic and organic components that typically interpenetrate at the sub-micrometer scale. iupac.org, nih.gov These materials leverage the synergistic properties of both constituent phases.

Development of Hybrid Coatings and Films

The methacryl oligosiloxanes and other hybrid materials synthesized using DIBSD are well-suited for the development of advanced coatings and films. researchgate.net, sol-gel.net, mdpi.com, cambridge.org These materials combine the structural integrity of inorganic siloxane networks with the versatility of organic functional groups. mdpi.com, cambridge.org, nih.gov Films produced from DIBSD-based precursors can be fabricated with controlled thicknesses, uniform coatings, and low surface roughness, often less than 1 nm RMS. cambridge.org

Furthermore, the optical properties of these hybrid films, such as their refractive index, can be precisely tuned through compositional adjustments. cambridge.org For example, the use of DIBSD instead of diphenylsilanediol (B146891) (DPSD) has been shown to yield materials with lower refractive indices and dielectric constants. researchgate.net, sol-gel.net The thermo-optic coefficients of these films tend to remain constant, around -2 × 10⁻⁴/°C, irrespective of composition. cambridge.org These characteristics make DIBSD-derived methacryl-oligosiloxane hybrid materials promising candidates for optical applications, including the creation of thick photo patterns with high aspect ratios. cambridge.org

Table 1: Condensation Behavior and Optical Properties in Non-Hydrolytic Sol-Gel Processes

| Precursors | Reaction Conditions (Time, Catalyst) | Degree of Condensation (%) | Refractive Index (n_D) | Thermo-optic Coefficient (°C⁻¹) |

|---|---|---|---|---|

| DIBSD + MPTS | Optimized (e.g., 96h, low catalyst) | ~79% | 1.506–1.543 | -2 × 10⁻⁴ |

| DIBSD + MPTS | Variable time/catalyst | Increasing | Increasing | Constant |

Note: Values for Degree of Condensation and Refractive Index are indicative of trends observed with varying reaction times and compositions as reported in the literature. researchgate.net, sol-gel.net, researchgate.net, cambridge.org

Fabrication of Advanced Composite Materials

While the literature extensively discusses the fabrication of advanced composite materials, often involving fiber reinforcements and polymer matrices for applications in aerospace, automotive, and defense sectors, specific research detailing the direct incorporation of this compound into such composite structures (beyond hybrid films and coatings) is not prominently featured in the provided search results. The primary applications identified for DIBSD relate to sol-gel derived hybrid materials and oligosiloxanes.

Table 2: Properties of Methacryl Oligosiloxane Hybrid Films

| Film Property | Typical Value Range | Method/Note |

|---|---|---|

| Film Thickness Control | 11–150 μm | Achieved through a single coating step cambridge.org |

| Surface Roughness | < 1 nm RMS | Uniform coating cambridge.org |

| Viscosity Control | Altered at 10² intervals | Compositional modification cambridge.org |

Role in Functional Organosilicon Polymers

This compound contributes to the development of functional organosilicon polymers by acting as a structural component that can impart specific properties. mdpi.com When co-condensed with monomers like MPTS, it yields methacryl-functionalized oligosiloxanes. researchgate.net, sol-gel.net, mdpi.com, researchgate.net, rsc.org The incorporated methacryl groups serve as reactive sites for photopolymerization, enabling further crosslinking and the creation of more complex material architectures. cambridge.org

Compound List:

this compound (DIBSD)

3-methacryloxypropyl-trimethoxysilane (MPTS)

Diphenylsilanediol (DPSD)

Future Directions in Diisobutylsilanediol Research

Advancements in Sustainable and Green Chemistry Approaches for Diisobutylsilanediol Synthesis and Polymerization

The principles of green chemistry are increasingly guiding the synthesis and processing of chemical compounds and materials. mdpi.comnih.gov For this compound, future research will likely prioritize the development of more environmentally benign and efficient synthetic and polymerization pathways.

Key areas of advancement are expected to include:

Solvent-Free and Alternative Solvent Systems: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. nih.gov Research is moving towards solvent-free reaction conditions, such as mechanosynthesis, which uses mechanical force to initiate reactions. chemrxiv.orgrsc.org Additionally, the use of greener solvents like water, supercritical carbon dioxide, and bio-based solvents is being explored for polymerization processes. mdpi.comnih.gov For this compound, this could involve adapting existing synthetic routes to be performed without traditional organic solvents or in these more sustainable alternatives. The use of supercritical carbon dioxide is particularly attractive as it is non-toxic, inexpensive, and its properties can be tuned with changes in pressure and temperature. nih.gov

Biocatalysis: The use of enzymes as catalysts in polymerization, known as enzymatic polymerization, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.org Future research could explore the use of lipases or other enzymes to catalyze the polycondensation of this compound, potentially leading to polymers with well-defined structures and molecular weights under mild reaction conditions. rsc.orgmdpi.comresearchgate.net

Renewable Feedstocks and Atom Economy: A core principle of green chemistry is the use of renewable resources and designing synthetic methods that maximize the incorporation of all materials used in the process into the final product (atom economy). nih.govchemrxiv.org While the silicon component of this compound is abundant, future research could focus on deriving the isobutyl groups from renewable bio-based sources. Synthetic strategies will also be optimized to minimize waste by ensuring a high atom economy. nih.gov

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly reduce the environmental impact of chemical processes. rasayanjournal.co.in These techniques can lead to faster reaction times and lower energy consumption compared to conventional heating methods. rasayanjournal.co.in

These green chemistry approaches aim to make the entire lifecycle of this compound-based materials more sustainable, from synthesis to final application and disposal.

Exploration of Novel Applications in Emerging Materials Technologies

The unique properties of this compound, including its dual hydrogen-bonding capabilities and its potential to form hybrid organic-inorganic polymers, make it a candidate for a variety of advanced applications. researchgate.netresearchgate.net Future research is expected to explore its use in several emerging materials technologies.

Potential areas for novel applications include:

Advanced Coatings: this compound can be a precursor for creating transparent, scratch-resistant coatings for polymers. researchgate.net Its incorporation into hybrid sol-gel networks can enhance the mechanical properties and durability of coating materials for applications in optics, electronics, and automotive components. researchgate.netmdpi.com

Functional Nanomaterials: The synthesis of nanostructured materials with tailored properties is a rapidly growing field. mdpi.commdpi.com this compound could be used in the formation of hybrid nanomaterials, where the silanediol (B1258837) component can interact with nanoparticles to create functional composites for catalysis, sensing, or biomedical applications.

Stimuli-Responsive Materials: The hydrogen-bonding network formed by silanediols can be sensitive to environmental changes such as temperature, pH, or the presence of specific analytes. This opens up possibilities for designing "smart" materials based on this compound that can respond to external stimuli, with potential applications in drug delivery, sensors, and self-healing materials.

Membranes for Separations: Polymers containing silicon are known for their high gas permeability. This compound-based polymers could be developed for use in membrane technologies for gas separation, pervaporation, and filtration, contributing to more energy-efficient industrial separation processes.

The exploration of these and other applications will be driven by a deeper understanding of the structure-property relationships in this compound-based materials.

Synergistic Computational and Experimental Investigations to Predict and Design this compound-Based Materials

The integration of computational modeling with experimental research provides a powerful tool for accelerating the discovery and development of new materials. diva-portal.orgdiva-portal.org This synergistic approach is expected to be crucial in unlocking the full potential of this compound.

Future research in this area will likely involve:

Molecular Modeling: Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide valuable insights into the behavior of this compound at the molecular level. diva-portal.orgdiva-portal.orgrsc.org These methods can be used to predict the geometries of this compound oligomers and polymers, understand the nature of the hydrogen-bonding interactions, and calculate various material properties. researchgate.netdiva-portal.org

Predictive Design of Materials: By simulating how changes in the chemical structure of this compound-based polymers affect their macroscopic properties, researchers can computationally screen and design new materials with desired characteristics before they are synthesized in the lab. diva-portal.orgdiva-portal.org This can significantly reduce the time and resources required for materials development.

Understanding Reaction Mechanisms: Computational chemistry can be employed to elucidate the mechanisms of this compound polymerization and its reactions with other molecules. rsc.org This fundamental understanding can help in optimizing reaction conditions and designing more efficient synthetic routes. chemrxiv.org

Validation and Refinement: Experimental data from techniques like NMR spectroscopy, X-ray diffraction, and thermal analysis will be used to validate and refine the computational models. researchgate.netrsc.orgmdpi.com This iterative process of prediction, synthesis, and characterization will lead to a deeper understanding of this compound-based materials and their potential applications. rsc.orgmdpi.com

The combination of computational and experimental approaches will enable a more rational design of this compound-based materials with tailored properties for specific applications, paving the way for innovations in a wide range of technological fields. diva-portal.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.